molecular formula C11H16O3 B8741782 2-Hydroxyadamantane-1-carboxylic acid CAS No. 40556-88-5

2-Hydroxyadamantane-1-carboxylic acid

Cat. No. B8741782
CAS RN: 40556-88-5
M. Wt: 196.24 g/mol
InChI Key: QBEMWLMHTDRJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05395836

Procedure details

2-Hydroxyadamantane-1-carboxylic acid and 4-hydroxy adamantane-1-carboxylic acid: J. Org. Chem., 38, 3447 (1973).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][C:3]1([C:12]([OH:14])=[O:13])[CH2:4]3)[CH2:8]2.[OH:15]C1C2CC3(C(O)=O)CC(CC1C3)C2>>[OH:15][C:9]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][C:3]([C:12]([OH:14])=[O:13])([CH2:4]3)[CH2:2]1)[CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C2(CC3CC(CC1C3)C2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C2CC3(CC(CC1C3)C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC12CC3(CC(CC(C1)C3)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.